molecular formula C8H16N2O3S B8810567 H-Met-Ala-OH

H-Met-Ala-OH

Cat. No.: B8810567
M. Wt: 220.29 g/mol
InChI Key: JHKXZYLNVJRAAJ-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Met-Ala-OH typically involves the formation of a peptide bond between methionine and alanine. This can be achieved through standard peptide synthesis techniques, such as the use of dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent racemization .

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation processes. This method involves the use of genetically engineered microorganisms that can produce the dipeptide in large quantities. The fermentation process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

H-Met-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-Met-Ala-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Met-Ala-OH exerts its effects through various molecular pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Met-Ala-OH is unique due to its specific combination of methionine and alanine, which imparts distinct chemical and biological properties. Its ability to act as an antioxidant and its role in protein synthesis make it a valuable compound for various applications .

Properties

Molecular Formula

C8H16N2O3S

Molecular Weight

220.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C8H16N2O3S/c1-5(8(12)13)10-7(11)6(9)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1

InChI Key

JHKXZYLNVJRAAJ-WDSKDSINSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)N

SMILES

CC(C(=O)O)NC(=O)C(CCSC)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCSC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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